molecular formula C9H16F3N B2488290 (1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine CAS No. 2248219-81-8

(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine

Cat. No. B2488290
CAS RN: 2248219-81-8
M. Wt: 195.229
InChI Key: GGZLKQDDLJEUGA-KKMMWDRVSA-N
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Description

The compound is an amine with a trifluoromethyl group attached to a cyclohexyl ring . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylation of secondary amines has been developed using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines .


Chemical Reactions Analysis

Trifluoromethyl groups have been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of trifluoromethylation of secondary amines, the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .

Future Directions

The use of trifluoromethyl groups in organic chemistry has seen enormous growth, and it’s expected that research in this area will continue to expand . Future directions could include the development of new synthesis methods, applications in pharmaceuticals and agrochemicals, and exploration of the compound’s properties and potential uses.

properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)cyclohexyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZLKQDDLJEUGA-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine

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